
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a tetrahydrothiophene ring with a sulfone group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-4-carboxamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: The starting material, often a thiophene derivative, undergoes hydrogenation to form the tetrahydrothiophene ring.
Sulfone Introduction: The tetrahydrothiophene ring is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.
Indole Synthesis: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.
Coupling Reaction: The final step involves coupling the sulfone-containing tetrahydrothiophene with the indole carboxamide under conditions such as peptide coupling reagents (e.g., EDCI, HOBt) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide under conditions such as catalytic hydrogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reducing Agents: Catalytic hydrogenation (e.g., palladium on carbon), lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation Products: Indole-2,3-dione derivatives.
Reduction Products: Sulfide-containing analogs.
Substitution Products: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Pharmacology: The compound is studied for its effects on various biological pathways, including its potential as an anti-inflammatory or anticancer agent.
Chemical Biology: Used as a probe to study the function of specific proteins or pathways in cells.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group and indole moiety play crucial roles in binding to these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Properties
Molecular Formula |
C13H14N2O3S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C13H14N2O3S/c16-13(15-9-5-7-19(17,18)8-9)11-2-1-3-12-10(11)4-6-14-12/h1-4,6,9,14H,5,7-8H2,(H,15,16) |
InChI Key |
QNYSHWWGORZHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10983569.png)
![N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B10983571.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10983574.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10983587.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10983593.png)
![ethyl 4-methyl-2-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10983613.png)
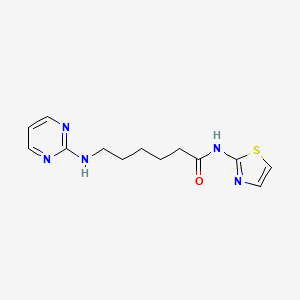
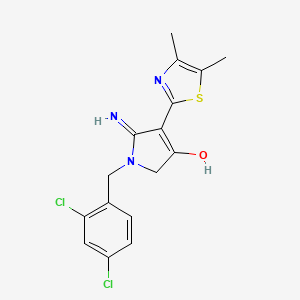
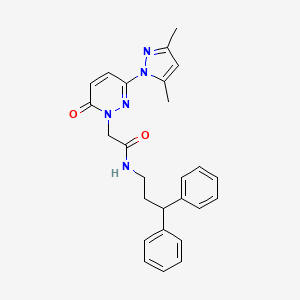
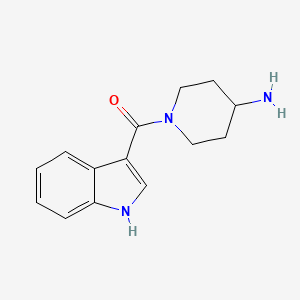
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B10983638.png)
![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10983643.png)
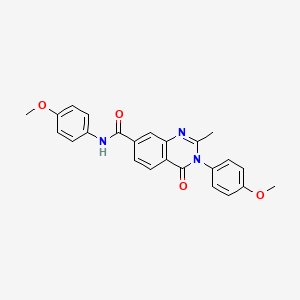
![N-[5-(acetylamino)-2-methoxyphenyl]-5-(2-chlorophenyl)furan-2-carboxamide](/img/structure/B10983661.png)
